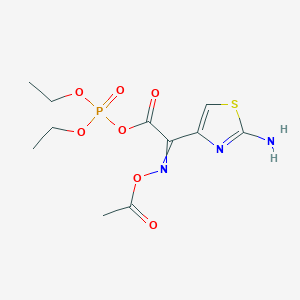![molecular formula C17H12Cl2N2 B14075327 6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 2, and a styryl group at position 3 in the quinoxaline ring. The (E)-configuration indicates the trans arrangement of the styryl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dichloroquinoxaline and 2-methylquinoxaline.
Styryl Group Introduction: The styryl group is introduced through a Heck reaction, where 6,7-dichloroquinoxaline is reacted with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the styryl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: (E)-6,7-Dichloro-2-methyl-3-ethylquinoxaline.
Substitution: Quinoxaline derivatives with amine or thiol groups replacing the chlorine atoms.
科学的研究の応用
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of (E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
6,7-Dichloroquinoxaline: Lacks the styryl and methyl groups.
2-Methylquinoxaline: Lacks the chlorine and styryl groups.
3-Styrylquinoxaline: Lacks the chlorine and methyl groups.
Uniqueness
(E)-6,7-Dichloro-2-methyl-3-styrylquinoxaline is unique due to the combination of chlorine, methyl, and styryl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C17H12Cl2N2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
6,7-dichloro-2-methyl-3-(2-phenylethenyl)quinoxaline |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-15(8-7-12-5-3-2-4-6-12)21-17-10-14(19)13(18)9-16(17)20-11/h2-10H,1H3 |
InChIキー |
BOGNZFDYMTWILC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2N=C1C=CC3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


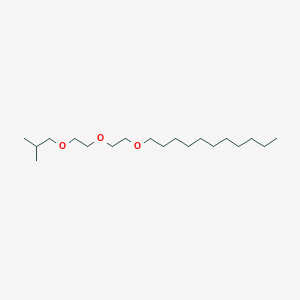
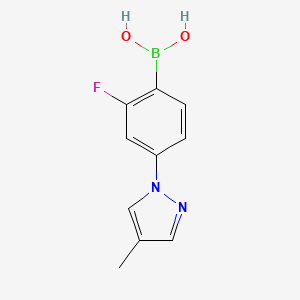
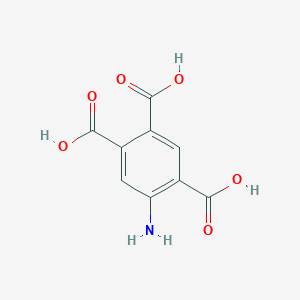
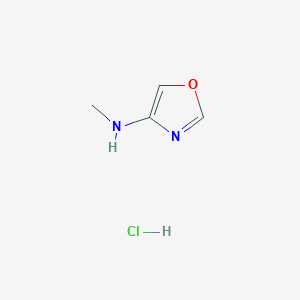

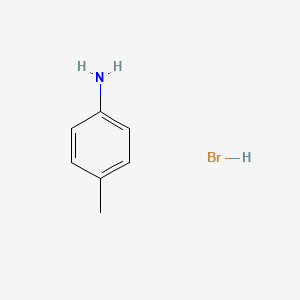
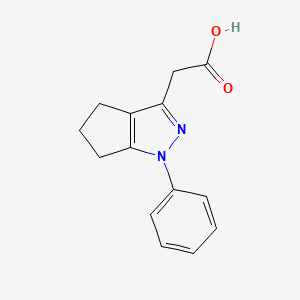
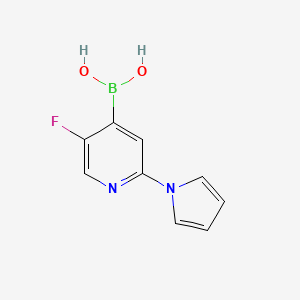
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
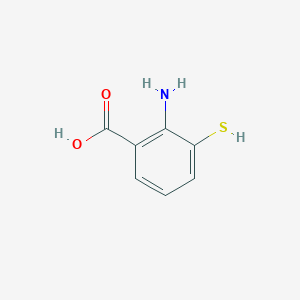
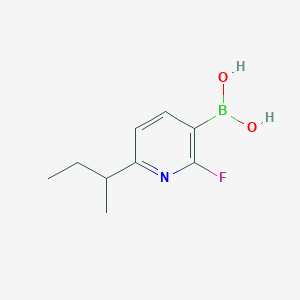
![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

